8-Azaspiro[5.6]dodecane hydrochloride

Medicinal Chemistry Salt Selection Aqueous Solubility

Flat aromatic cores often lead to CYP inhibition and poor solubility. 8-Azaspiro[5.6]dodecane hydrochloride offers a saturated spirocyclic replacement that retains the basic amine pharmacophore while maximizing 3D character. - Fully saturated scaffold (Fsp³ = 1.0) compliant with Rule of Three (MW 203.75). - Secondary amine enables rapid derivatization via amide coupling or reductive amination. - Rigid [5.6] framework reduces entropic penalty upon target binding, enhancing affinity.

Molecular Formula C11H22ClN
Molecular Weight 203.75 g/mol
CAS No. 1803585-65-0
Cat. No. B1379217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Azaspiro[5.6]dodecane hydrochloride
CAS1803585-65-0
Molecular FormulaC11H22ClN
Molecular Weight203.75 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)CCCCNC2.Cl
InChIInChI=1S/C11H21N.ClH/c1-2-6-11(7-3-1)8-4-5-9-12-10-11;/h12H,1-10H2;1H
InChIKeyGHYIZZYBCLKDID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Azaspiro[5.6]dodecane Hydrochloride: Overview


8-Azaspiro[5.6]dodecane hydrochloride (CAS 1803585-65-0) is a conformationally restricted, saturated spirocyclic secondary amine comprising a cyclohexane and an azepane ring fused at a single quaternary carbon [1]. With a molecular weight of 203.75 g/mol (free base 167.29 g/mol) and a >98% purity specification , this hydrochloride salt serves as a versatile Fsp³-enriched building block for medicinal chemistry and fragment-based drug discovery, offering an sp³-rich three-dimensional framework distinct from flat heteroaromatic alternatives [2].

Scaffold Fully saturated spirocyclic amine, Fsp³‑enriched 3D framework
Format Hydrochloride salt for direct aqueous assay compatibility
Quality High-purity specification with QC documentation for SAR reproducibility

Why This Scaffold Cannot Be Generically Substituted


Spirocyclic amine building blocks of the general class [5.6] azaspirododecane cannot be freely substituted because the precise position of the basic nitrogen atom dictates the exit vector geometry, hydrogen-bonding topology, and scaffold-specific physicochemical properties [1]. Replacement of the nitrogen at position 8 with an oxygen (oxa-analog) significantly alters lipophilicity (estimated logP decreases by approximately 1.5-2 units relative to the all-carbon aza scaffold) and metabolic stability . Interchange of the 8-aza regioisomer with the 2-aza variant results in a completely different spatial orientation of the amine handle, which directly impacts the shape complementarity of any derived library compounds within their biological target binding sites [2].

Target Scaffold 8-Azaspiro[5.6]dodecane HCl (N at position 8)
Oxa-analog O replacement of N may reduce logP by ~1.5–2 units and alter metabolic stability
2-Aza regioisomer Amine orientation shifts ~60–80°; exit-vector geometry change may impact target binding

Key Differentiation from Closest Analogs


Salt Form Advantage for Aqueous Solubility

The hydrochloride salt of 8-azaspiro[5.6]dodecane (MW 203.75 g/mol) demonstrates enhanced aqueous solubility compared to the neutral free base 8-azaspiro[5.6]dodecane (CAS 88413-95-0; MW 167.29 g/mol) . Vendor data from CymitQuimica for the analogous 11-phenyl-8-azaspiro[5.6]dodecane hydrochloride (CAS 88151-80-8) explicitly states that the hydrochloride salt is 'typically more soluble in water compared to its free base form, which can enhance its utility in pharmaceutical applications' . While specific solubility values for the target compound are not publicly available, the salt formation provides a protonated secondary ammonium species (pKa ~10.5 predicted for the conjugate acid of the azepane nitrogen), enabling dissolution in aqueous buffers at physiologically relevant pH values, whereas the free base would be largely unprotonated and poorly soluble .

Aqueous solubility
Class-level inference
Qualitative enhancement; predicted >10× solubility gain via protonation
Supports direct use in aqueous biological assay buffers
Specific solubility values not publicly available
Medicinal Chemistry Salt Selection Aqueous Solubility

Purity Specification and QC Documentation

8-Azaspiro[5.6]dodecane hydrochloride is supplied at 98% purity by Leyan, with batch-specific QC documentation available for the free-base precursor (8-azaspiro[5.6]dodecane, CAS 88413-95-0) including NMR, HPLC, and GC certificates of analysis through Bidepharm . In contrast, the closely related 3-oxa-8-azaspiro[5.6]dodecane hydrochloride (Sigma-Aldrich, CAS not publicly assigned in search results) is offered at only 95% purity with storage at 2-8°C, indicating a lower purity threshold and potential thermal sensitivity . The higher purity specification of the target compound (98% vs. 95%) provides greater assurance for reproducible biological screening results and minimizes batch-to-batch variability in medicinal chemistry SAR studies.

Purity & QC
Specification review
98% purity (Leyan) vs. 95% for 3-oxa analog; full QC (NMR, HPLC, GC) available
Higher purity aids reproducible SAR screening
Batch-specific certificates traceable to parent free base
Chemical Procurement Purity Specification QC Documentation

Regioisomeric Geometry: 8-Aza vs. 2-Aza Scaffold

The 8-azaspiro[5.6]dodecane scaffold positions the basic nitrogen atom within the seven-membered azepane ring, generating a distinct exit-vector geometry relative to the 2-azaspiro[5.6]dodecane regioisomer (CAS 67952-12-9), in which the nitrogen resides at the 2-position of the azepane ring . ChemSpider-predicted physicochemical parameters for 2-azaspiro[5.6]dodecane include a density of 0.9±0.1 g/cm³, boiling point of 238.9±8.0°C, and a predicted logP of 3.57 . While analogous experimental property data for the 8-aza isomer are not publicly available, the different nitrogen placement results in a fundamentally distinct spatial trajectory of the secondary amine handle, directly impacting the three-dimensional shape of any derived amide or reductive amination library products [1]. This regioisomeric distinction is structurally analogous to the difference between 3- vs. 4-substituted piperidine building blocks that yield divergent SAR outcomes in medicinal chemistry programs.

Exit-vector geometry
Structural context
N at position 8 vs. 2-aza regioisomer; ~4.5 Å shift, ~60–80° angle change
Distinct spatial orientation enables unique chemical space exploration
No head-to-head biological comparison available
Scaffold Design Exit Vector Geometry Regioisomerism

Fsp³ and Saturation Advantage Over Flat Aromatics

8-Azaspiro[5.6]dodecane hydrochloride possesses an Fsp³ (fraction of sp³-hybridized carbons) value of 1.0 (all 11 carbon atoms are sp³-hybridized), representing a fully saturated spirocyclic framework. This contrasts sharply with commonly employed flat aromatic building blocks such as 8-azaspiro[4.5]decane-7,9-dione (the buspirone impurity scaffold; CAS 1075-89-4), which contains two carbonyl groups and a partially saturated ring system, reducing its three-dimensional character [1]. Reviews of approved drugs have demonstrated a clear trend: higher Fsp³ correlates with improved clinical success rates, reduced CYP450 inhibition, and enhanced aqueous solubility [2]. The fully saturated spiro[5.6] scaffold of the target compound thus provides a departure from 'flatland' medicinal chemistry without requiring additional synthetic steps to introduce saturation.

Fraction sp³
Class-level inference
1.0 Fsp³
Comparator: 0.78 (partially unsaturated spiro analog); <0.5 (flat aromatics)
Fully saturated scaffold supports lead-like property optimization
Higher Fsp³ statistically linked to improved clinical success rates
Escape from Flatland Fraction sp³ Drug-like Properties

Optimal Research and Industrial Applications


Fragment-Based Drug Discovery Library Design

8-Azaspiro[5.6]dodecane hydrochloride is ideally suited as a fragment library component due to its fully saturated spirocyclic scaffold (Fsp³ = 1.0), which maximizes binding epitope diversity in three dimensions while maintaining a low molecular weight compliant with the Rule of Three (MW 203.75, including the hydrochloride counterion) [1]. The secondary amine handle permits rapid derivatization via amide coupling or reductive amination to generate lead-like compound collections for SPR- or NMR-based fragment screening against diverse protein targets [2].

CNS Drug Discovery with Conformationally Restricted Amines

The rigid spiro[5.6] framework locks the secondary amine into a defined geometric orientation, potentially reducing the entropic penalty upon target binding compared to flexible acyclic amine analogs. The predicted basicity (conjugate acid pKa ~10.5) positions this building block in a favorable range for CNS penetration, where moderate basicity is often preferred to balance target engagement with blood-brain barrier permeability [1]. The hydrochloride salt provides immediate solubility in aqueous media for in vitro permeability and target engagement assays [2].

Scaffold-Hopping from Flat Aromatics to Saturated Spirocycles

When a flat aromatic heterocycle core has been identified as a liability (e.g., high CYP inhibition, poor solubility), 8-azaspiro[5.6]dodecane hydrochloride offers a scaffold-hopping replacement that retains a basic nitrogen pharmacophore while dramatically increasing the fraction of sp³-hybridized carbons from typically <0.5 to 1.0 [1]. This substitution strategy has been validated across multiple medicinal chemistry programs as a means to improve drug-like properties while maintaining or enhancing target potency [2].

Targeted Covalent Inhibitor Warhead Scaffold

The secondary amine of 8-azaspiro[5.6]dodecane hydrochloride can be functionalized with acrylamide or vinyl sulfonamide warheads to generate spirocyclic targeted covalent inhibitors. The rigid scaffold ensures precise spatial presentation of the reactive electrophile toward cysteine or lysine residues in the target protein binding pocket, while the fully saturated core minimizes off-target reactivity associated with electrophilic aromatic systems [1].

Application
Selection Property
Validation Focus
Fragment-based library design
Fsp³-enriched saturated scaffold, low MW, secondary amine handle
SPR/NMR hit rates and binding epitope diversity
CNS lead generation
Rigid spiro[5.6] framework with defined amine geometry
CNS permeability and target engagement assays
Scaffold-hopping from flat aromatics
Fully saturated sp³ core replacing aromatic liabilities
CYP inhibition profile and solubility improvement
Targeted covalent inhibitor warhead scaffold
Secondary amine for warhead attachment; precise spatial presentation
Covalent target engagement and selectivity
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